1-(Benzo[d][1,3]dioxol-5-yl)butan-2-ol
Description
Contextualization within the Benzodioxole Chemical Class
The foundational framework of 1-(Benzo[d] nih.govnih.govdioxol-5-yl)butan-2-ol is the 1,3-benzodioxole (B145889) moiety. nih.gov This heterocyclic compound consists of a benzene (B151609) ring fused to a five-membered dioxole ring. mdpi.com The methylenedioxy group (-O-CH2-O-) attached to the benzene ring is a key characteristic of this class. nih.gov
Benzodioxole and its derivatives are found in numerous natural products, including safrole, a primary component of sassafras oil. chemscene.com In synthetic chemistry, the benzodioxole ring is a versatile scaffold. mdpi.com It can be synthesized from catechol and disubstituted halomethanes. nih.gov The electron-donating nature of the methylenedioxy group can influence the reactivity of the aromatic ring, making it a valuable component in the synthesis of more complex molecules. mdpi.com This chemical class is significant in medicinal chemistry and the development of pharmaceuticals, with some derivatives being investigated for a range of therapeutic properties. mdpi.com
Structural Features and Stereochemical Considerations
The chemical structure of 1-(Benzo[d] nih.govnih.govdioxol-5-yl)butan-2-ol is defined by a 1,3-benzodioxole group attached to a butan-2-ol side chain. The butanol chain introduces a chiral center at the second carbon atom, where the hydroxyl group is located. This means the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-1-(Benzo[d] nih.govnih.govdioxol-5-yl)butan-2-ol and (S)-1-(Benzo[d] nih.govnih.govdioxol-5-yl)butan-2-ol.
The presence of this stereocenter is a critical aspect of its chemical identity. The specific spatial arrangement of the hydroxyl group can significantly impact its biological activity and its role as a chiral building block in asymmetric synthesis. The synthesis of individual enantiomers of related benzodioxole derivatives, such as 1-(1,3-benzodioxol-5-yl)-2-butanamine, has been a focus of research, highlighting the importance of stereochemistry in this class of compounds. nih.gov The separation and characterization of enantiomers are often achieved through techniques like chiral chromatography or by using chiral resolving agents. tcichemicals.com
Below is a data table of the key structural and physicochemical properties of the related compound, 4-(2H-1,3-Benzodioxol-5-yl)butan-2-ol. sigmaaldrich.com
| Property | Value |
| Molecular Formula | C₁₁H₁₄O₃ |
| Molecular Weight | 194.23 g/mol |
| Form | Solid |
| InChI | 1S/C11H14O3/c1-8(12)2-3-9-4-5-10-11(6-9)14-7-13-10/h4-6,8,12H,2-3,7H2,1H3 |
| InChI Key | VJZXAIJPTHVTCG-UHFFFAOYSA-N |
| SMILES | CC(O)CCc1ccc2OCOc2c1 |
Overview of Research Significance in Organic Chemistry
The research significance of 1-(Benzo[d] nih.govnih.govdioxol-5-yl)butan-2-ol and its structural relatives lies primarily in their utility as intermediates in the synthesis of more complex molecules. The benzodioxole moiety is a key feature in a number of bioactive compounds, and derivatives of this structure are often used as precursors in the development of novel pharmaceuticals.
For instance, compounds with a similar benzodioxole core structure are used in the synthesis of analogues of the antiepileptic drug stiripentol. mdpi.com The modification of the side chain attached to the benzodioxole ring allows for the creation of a library of related compounds with potentially different pharmacological profiles. The synthesis of these analogues often involves multi-step reaction sequences, where a compound like 1-(Benzo[d] nih.govnih.govdioxol-5-yl)butan-2-ol could serve as a valuable intermediate.
Furthermore, the chiral nature of 1-(Benzo[d] nih.govnih.govdioxol-5-yl)butan-2-ol makes it a potential chiral building block. In organic synthesis, chiral pools, which are readily available and enantiomerically pure natural products, are often used to introduce chirality into a target molecule. While not a natural product itself, the stereoselective synthesis or resolution of 1-(Benzo[d] nih.govnih.govdioxol-5-yl)butan-2-ol would allow it to be used in a similar fashion, providing a specific stereocenter for the construction of enantiomerically pure final products. The development of synthetic routes to complex, stereochemically defined molecules, such as certain alkaloids, often relies on the availability of such chiral intermediates. rsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)butan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-2-9(12)5-8-3-4-10-11(6-8)14-7-13-10/h3-4,6,9,12H,2,5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPGAULGWGHDFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC2=C(C=C1)OCO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113283-34-4 | |
| Record name | 1-(1,3-dioxaindan-5-yl)butan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 1 Benzo D 1 2 Dioxol 5 Yl Butan 2 Ol
Regioselective and Stereoselective Synthesis Strategies
The presence of a stereocenter at the C-2 position of 1-(benzo[d] mdpi.comnih.govdioxol-5-yl)butan-2-ol necessitates the use of stereoselective synthetic methods to obtain specific enantiomers or diastereomers.
Achieving high enantiopurity is a critical goal in the synthesis of chiral molecules. Asymmetric synthesis has been successfully employed to prepare enantiomers of related benzodioxole compounds. nih.gov
One of the most powerful techniques for the enantioselective synthesis of chiral alcohols is the asymmetric reduction of a prochiral ketone precursor, in this case, 1-(benzo[d] mdpi.comnih.govdioxol-5-yl)butan-2-one. The Noyori asymmetric hydrogenation, which utilizes a chiral ruthenium-phosphine catalyst, is a well-established method for this purpose. rsc.org This strategy has been effectively applied to the synthesis of complex molecules containing the benzo[d] mdpi.comnih.govdioxole moiety, achieving excellent enantioselectivity (ee > 99%). rsc.org
Another promising approach involves rhodium-catalyzed asymmetric cascade reactions. nih.gov Although demonstrated for the synthesis of chiral 1,3-dioxoles, the underlying principles of using chiral ligands to control the stereochemical outcome of a reaction can be adapted. nih.gov For instance, a chiral Rh(II) catalyst could be used to facilitate an asymmetric hydrosilylation of the ketone precursor, followed by hydrolysis to yield the chiral alcohol.
The following table summarizes potential enantioselective methods:
| Method | Precursor | Key Reagent/Catalyst | Anticipated Outcome |
|---|---|---|---|
| Noyori Asymmetric Hydrogenation | 1-(Benzo[d] mdpi.comnih.govdioxol-5-yl)butan-2-one | Chiral Ru-BINAP catalyst, H₂ | High enantiomeric excess of (R)- or (S)-1-(benzo[d] mdpi.comnih.govdioxol-5-yl)butan-2-ol |
| Asymmetric Hydrosilylation | 1-(Benzo[d] mdpi.comnih.govdioxol-5-yl)butan-2-one | Chiral Rh or Ru catalyst with a silane (B1218182) (e.g., Ph₂SiH₂) | Enantiomerically enriched silyl (B83357) ether, hydrolyzed to the chiral alcohol |
When a molecule contains multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is crucial. While the target compound itself has only one stereocenter, diastereoselective methods become relevant in more complex syntheses where it serves as an intermediate. A strategy involving diastereoselective resolution has been noted in the synthesis of certain alkaloids. rsc.org
Bioinspired stereoselective cyclization reactions offer another pathway. For example, the acid-catalyzed cyclization of chiral 1,4-diarylbutane-1,4-diols proceeds with high stereoselectivity, controlled by the existing stereochemistry in the substrate. elsevierpure.com This principle of substrate-controlled diastereoselection could be applied if an appropriate chiral starting material is used to construct the butanol chain.
Reductive Transformations of Carbonyl Precursors
The most direct route to 1-(benzo[d] mdpi.comnih.govdioxol-5-yl)butan-2-ol is through the reduction of its corresponding ketone, 1-(benzo[d] mdpi.comnih.govdioxol-5-yl)butan-2-one. This ketone can be synthesized via methods such as the Friedel-Crafts acylation of 1,3-benzodioxole (B145889).
Catalytic hydrogenation represents a clean and efficient method for the reduction of ketones to secondary alcohols. This process typically involves reacting the ketone with hydrogen gas (H₂) over a metal catalyst.
Commonly used catalysts for this transformation include:
Palladium on Carbon (Pd/C): Widely used for various hydrogenation reactions.
Raney Nickel (Raney-Ni): A cost-effective and highly active catalyst.
Platinum(IV) oxide (PtO₂, Adams' catalyst): Effective under mild conditions.
As mentioned previously, for stereocontrol, asymmetric hydrogenation using chiral catalysts like those developed by Noyori is the premier choice. rsc.org
Metal hydride reagents are extensively used in organic synthesis for the reduction of carbonyl compounds due to their high efficiency and selectivity. libretexts.org The reduction of 1-(benzo[d] mdpi.comnih.govdioxol-5-yl)butan-2-one with these reagents would proceed via nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.
Key hydride reagents for this transformation include:
Sodium borohydride (B1222165) (NaBH₄): A mild and selective reducing agent, safe to use in protic solvents like ethanol (B145695) or methanol (B129727). It readily reduces aldehydes and ketones.
Lithium aluminum hydride (LiAlH₄): A much more powerful reducing agent that must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.org It is highly effective for ketone reduction.
The general reaction scheme is as follows:
Nucleophilic attack of the hydride on the carbonyl carbon.
Protonation of the resulting alkoxide intermediate during workup (e.g., with water or dilute acid) to yield the final alcohol.
Alkylation and Carbon-Carbon Bond Formation Reactions
Building the carbon skeleton of 1-(benzo[d] mdpi.comnih.govdioxol-5-yl)butan-2-ol can be achieved through reactions that form a new carbon-carbon bond. A highly effective and versatile method for this is the Grignard reaction. libretexts.org
To synthesize this specific secondary alcohol, a Grignard reagent can react with an aldehyde. vaia.comyoutube.com The retrosynthetic analysis points to two primary Grignard routes:
Route A: Reaction of piperonal (B3395001) (benzo[d] mdpi.comnih.govdioxole-5-carbaldehyde) with ethylmagnesium bromide (CH₃CH₂MgBr).
Route B: Reaction of acetaldehyde (B116499) (CH₃CHO) with piperonylmagnesium bromide (prepared from piperonyl bromide).
Route A is generally more practical due to the commercial availability and stability of piperonal. The reaction involves the nucleophilic addition of the ethyl group from the Grignard reagent to the carbonyl carbon of the aldehyde. doubtnut.com A subsequent acidic workup protonates the intermediate magnesium alkoxide to furnish the desired 1-(benzo[d] mdpi.comnih.govdioxol-5-yl)butan-2-ol. libretexts.org
Another C-C bond-forming strategy is the aldol (B89426) addition. The lithium enolate of a ketone can react with an aldehyde. mdpi.comdntb.gov.uaresearchgate.net For instance, reacting the lithium enolate of acetone (B3395972) with piperonal would form a β-hydroxy ketone, which could then be further manipulated. However, the Grignard reaction provides a more direct path to the target alcohol.
The following table outlines a primary C-C bond formation strategy:
| Reaction | Starting Material 1 | Starting Material 2 | Solvent | Outcome |
|---|---|---|---|---|
| Grignard Reaction | Piperonal | Ethylmagnesium Bromide | Anhydrous Diethyl Ether or THF | Forms the carbon skeleton, yielding the target alcohol after workup. libretexts.orgdoubtnut.com |
Strategies Involving Organometallic Reagents
The formation of the carbon-carbon bond necessary to construct the butanol side chain is effectively achieved using organometallic reagents. Grignard reactions represent a primary example of this approach. The synthesis typically involves the reaction of an organomagnesium halide with a suitable carbonyl compound.
For instance, a common pathway involves the preparation of a Grignard reagent from a halogenated benzodioxole, such as 5-bromobenzo[d] researchgate.netdioxole. This is accomplished by reacting the aryl bromide with magnesium metal in an anhydrous ether solvent like tetrahydrofuran (THF). Strict anhydrous conditions are critical to prevent the hydrolysis of the highly reactive organometallic intermediate. The resulting benzodioxolylmagnesium bromide can then act as a nucleophile, attacking an appropriate electrophilic carbonyl compound.
To synthesize 1-(Benzo[d] researchgate.netdioxol-5-yl)butan-2-ol, the Grignard reagent would be reacted with propanal. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of propanal, leading to the formation of a magnesium alkoxide intermediate. Subsequent workup with a mild acid protonates the alkoxide to yield the final secondary alcohol product. An alternative, though less direct route, could involve the reaction of ethylmagnesium bromide with piperonal (benzo[d] researchgate.netdioxole-5-carbaldehyde), followed by further steps.
Table 1: Grignard Reaction for 1-(Benzo[d] researchgate.netdioxol-5-yl)butan-2-ol
| Reactant 1 | Reactant 2 | Reagent | Solvent | Intermediate Product | Final Product |
| 5-Bromobenzo[d] researchgate.netdioxole | Propanal | Magnesium (Mg) | Anhydrous THF | Magnesium alkoxide salt | 1-(Benzo[d] researchgate.netdioxol-5-yl)butan-2-ol |
| Phenylmagnesium bromide | Propanal | - | Diethyl ether | Magnesium alkoxide salt | 1-Phenyl-1-propanol miracosta.edu |
Aldol-type Condensation and Related Enolate Chemistry
Aldol-type condensations provide a powerful tool for C-C bond formation and can be adapted for the synthesis of precursors to 1-(Benzo[d] researchgate.netdioxol-5-yl)butan-2-ol. This strategy relies on the reaction of an enolate ion with a carbonyl compound. To construct the required carbon framework, a crossed-aldol reaction can be envisioned between piperonal and the enolate of a suitable ketone.
However, controlling the regioselectivity of enolate formation is crucial when using non-symmetrical ketones. mdpi.com To achieve this, preformed enolates are often used under kinetically or thermodynamically controlled conditions. mdpi.com For example, the kinetic lithium enolate of 4-(benzo[d] researchgate.netdioxol-5-yl)butan-2-one can be generated using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures. researchgate.netmdpi.com This enolate can then react with an electrophile.
While this specific enolate is used to build larger structures, a related pathway to the target alcohol's precursor, 1-(benzo[d] researchgate.netdioxol-5-yl)but-3-en-2-one, could involve the aldol condensation of piperonal with acetone. The resulting β-hydroxy ketone can be dehydrated to form an α,β-unsaturated ketone. Subsequent selective reduction of the carbonyl group and the double bond would yield the target alcohol. The Claisen-Schmidt condensation, a type of base-catalyzed aldol reaction between an aldehyde lacking α-hydrogens (like piperonal) and a ketone, is a common method for synthesizing such unsaturated ketones. mdpi.com
Table 2: Aldol Condensation Approach for Precursor Synthesis
| Aldehyde/Ketone 1 | Ketone 2 | Base Catalyst | Reaction Type | Intermediate Product |
| Piperonal | Acetone | Sodium Hydroxide (B78521) (NaOH) | Claisen-Schmidt Condensation | 1-(Benzo[d] researchgate.netdioxol-5-yl)but-3-en-2-one |
| 4-(Benzo[d] researchgate.netdioxol-5-yl)butan-2-one researchgate.net | 3,3-Dimethylbutan-2-one researchgate.net | Lithium Diisopropylamide (LDA) | Crossed-Aldol Addition | β-hydroxy-ketone researchgate.netmdpi.com |
Modular Synthesis and Functional Group Interconversions
Modular approaches allow for the construction of the target molecule through the assembly and modification of key building blocks. This often involves the strategic use of intermediates that can be readily converted into the desired final structure.
Utilization of Halogenated Intermediates
Halogenated derivatives of benzo[d] researchgate.netdioxole serve as versatile intermediates in multi-step syntheses. For instance, starting with 1-(benzo[d] researchgate.netdioxol-5-yl)-2-chlorobutane, the target alcohol could be prepared via a nucleophilic substitution reaction. Reacting the chloro-derivative with a hydroxide source, such as sodium hydroxide in an aqueous or alcoholic solvent, would replace the chlorine atom with a hydroxyl group to yield 1-(benzo[d] researchgate.netdioxol-5-yl)butan-2-ol.
The synthesis of such halogenated intermediates can be achieved through various routes. One method involves the reaction of 1-(benzo[d] researchgate.netdioxol-5-yl)but-1-ene with a hydrohalic acid like HCl. Another approach could be the halogenation of the corresponding alcohol, 1-(benzo[d] researchgate.netdioxol-5-yl)butan-2-ol itself, using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), although this is more relevant for creating derivatives rather than for a primary synthesis of the alcohol. miracosta.edu In a related synthesis, chloroacetyl chloride was used to functionalize a pyrazole (B372694) derivative, demonstrating the utility of halogenated acylating agents in building complex molecules from a benzodioxole core. nih.gov
Transformations of Related Benzo[d]benchchem.comresearchgate.netdioxol-5-yl Derivatives
A highly efficient and common method for synthesizing alcohols is the reduction of the corresponding carbonyl compound. In this case, 1-(benzo[d] researchgate.netdioxol-5-yl)butan-2-one would be the direct precursor to the target alcohol. This ketone can be prepared via methods like the Friedel-Crafts acylation of 1,3-benzodioxole.
The reduction of the ketone to the secondary alcohol can be achieved using a variety of reducing agents.
Catalytic Hydrogenation: This method involves reacting the ketone with hydrogen gas (H₂) in the presence of a metal catalyst such as Palladium on carbon (Pd/C) or Raney Nickel. google.com This approach is often considered a "green" chemical process.
Metal Hydride Reagents: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are highly effective for reducing ketones to alcohols. NaBH₄ is generally preferred for its milder nature and compatibility with protic solvents like ethanol or methanol, making the reaction setup simpler and safer.
A patented process describes the 5-selective catalytic acylation of benzo researchgate.netdioxol to form a 5-alkanoylbenzo researchgate.netdioxol, which is subsequently reduced to the corresponding 5-(α-hydroxyalkyl)benzo researchgate.netdioxol. google.com This demonstrates an industrially relevant pathway for creating such alcohol derivatives. google.com
Modern Synthetic Techniques
The evolution of synthetic chemistry has led to the development of technologies that offer significant improvements in safety, efficiency, and sustainability over traditional batch processing.
Continuous Flow Chemistry Applications
Continuous flow chemistry, where reagents are pumped through a network of tubes or microreactors, is emerging as a powerful technology for the synthesis of fine chemicals and pharmaceuticals. polimi.itnih.gov This technique offers numerous advantages, including superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous materials at any given time, and the potential for straightforward automation and scalability. polimi.itmdpi.com
While a specific continuous flow synthesis for 1-(Benzo[d] researchgate.netdioxol-5-yl)butan-2-ol is not prominently documented, the individual steps involved are highly amenable to this technology.
Grignard Reactions: Flow reactors can safely handle the exothermic nature of Grignard reagent formation and subsequent reactions.
Hydrogenations: Catalytic hydrogenations are well-suited for flow systems using packed-bed reactors containing the solid catalyst, which simplifies product separation and catalyst recycling.
Multi-step Syntheses: Flow chemistry enables the "telescoping" of multiple reaction steps into a single, continuous process without the need to isolate and purify intermediates. nih.gov For example, the acylation of benzodioxole followed by an immediate in-line reduction could be configured in a flow setup to produce the target alcohol efficiently. google.com
The implementation of flow chemistry could significantly enhance the production of 1-(Benzo[d] researchgate.netdioxol-5-yl)butan-2-ol, aligning with the principles of green chemistry by improving energy efficiency and reducing waste. polimi.it
Catalyst Development for Enhanced Efficiency
Significant advancements in the synthesis of chiral alcohols like 1-(benzo[d] nih.govnih.govdioxol-5-yl)butan-2-ol have been driven by the development of highly efficient and selective catalysts. These catalysts fall into two main categories: chiral metal complexes for asymmetric hydrogenation and biocatalysts for chemo-enzymatic transformations.
Asymmetric Hydrogenation Catalysts:
The Nobel Prize-winning work on asymmetric hydrogenation by Noyori and others has provided powerful tools for the synthesis of enantiomerically pure alcohols. nih.gov Noyori's ruthenium-based catalysts, particularly those containing BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligands, are renowned for their high activity and enantioselectivity in the reduction of aryl ketones. nih.govharvard.edu These catalysts function through a metal-ligand bifunctional mechanism, where both the metal center and the ligand participate in the catalytic cycle. rsc.org
The general mechanism for a Noyori-type asymmetric transfer hydrogenation involves a ruthenium arene complex with a chiral amino sulfonamide ligand. nih.gov These catalysts can achieve high enantiocontrol in the reduction of aryl ketones to secondary alcohols. nih.gov The efficiency of these catalytic systems is a subject of ongoing research, with studies focusing on catalyst deactivation pathways and inhibition to improve turnover numbers and frequencies. bath.ac.uk
Recent developments in this area include the design of catalysts based on more abundant and less toxic metals. For example, an iron-based variant of the Noyori hydrogenation catalyst has been developed. rsc.org This catalyst combines the structural features of the classic Noyori catalyst with an ene(amido) group to activate the iron center, offering a more sustainable approach to asymmetric transfer hydrogenation of ketones. rsc.org While a specific application to 1-(benzo[d] nih.govnih.govdioxol-5-yl)butan-2-one is not detailed, the broad applicability of these catalysts to aryl ketones suggests their potential utility.
Biocatalysis and Chemo-enzymatic Methods:
Biocatalysis has emerged as a powerful and green alternative for the synthesis of chiral compounds. Enzymes, such as lipases and alcohol dehydrogenases, can exhibit exquisite chemo-, regio-, and stereoselectivity under mild reaction conditions.
A notable example is the asymmetric reduction of the related compound, 1-(benzo[d] nih.govnih.govdioxol-5-yl)ethanone, using the whole cells of Lactobacillus fermentum P1 as a biocatalyst. nih.gov This study optimized reaction parameters to achieve high conversion and enantiomeric excess for the corresponding (S)-alcohol. nih.gov The findings demonstrate the potential of microbial reductases for the efficient synthesis of chiral benzylic alcohols.
The following table summarizes the optimized conditions and results for the biocatalytic reduction of 1-(benzo[d] nih.govnih.govdioxol-5-yl)ethanone, which serves as a model for the synthesis of the target butan-2-ol.
| Parameter | Optimized Value | Predicted Result | Actual Result |
| pH | 6.20 | ||
| Temperature (°C) | 30 | ||
| Incubation Time (h) | 30 | ||
| Agitation Speed (rpm) | 193 | ||
| Enantiomeric Excess (ee) | 94% | 99% | |
| Conversion Rate (cr) | 95% | 99% |
Data from the asymmetric reduction of 1-(benzo[d] nih.govnih.govdioxol-5-yl)ethanone using Lactobacillus fermentum P1. nih.gov
Another important chemo-enzymatic strategy is the kinetic resolution of a racemic alcohol. This can be achieved using lipases to selectively acylate one enantiomer, allowing for the separation of the unreacted enantiomerically enriched alcohol and the acylated product. mdpi.comnih.govcore.ac.ukarabjchem.org This method, while not a direct asymmetric synthesis, is a highly efficient way to obtain enantiopure forms of the target compound.
Sophisticated Spectroscopic and Structural Elucidation Techniques for 1 Benzo D 1 2 Dioxol 5 Yl Butan 2 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
One-dimensional NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, allows for the precise assignment of each hydrogen and carbon atom within the molecule. The chemical shifts are influenced by the local electronic environment of each nucleus. For 1-(benzo[d] mdpi.comresearchgate.netdioxol-5-yl)butan-2-ol, the expected chemical shifts in a solvent like deuterated chloroform (B151607) (CDCl₃) are based on the analysis of structurally similar compounds. mdpi.comdocbrown.infoijcmas.com
The ¹H NMR spectrum would exhibit distinct signals for the aromatic protons of the benzodioxole ring, the methylene (B1212753) protons of the dioxole group, the methine proton attached to the hydroxyl group, the methylene protons adjacent to the aromatic ring, and the terminal methyl group. docbrown.infoijcmas.com The integration of these signals corresponds to the number of protons in each environment.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts for the carbons in the aromatic ring, the dioxole methylene, the carbon bearing the hydroxyl group, and the aliphatic side chain are expected in specific regions of the spectrum. libretexts.orgwisc.edumdpi.com
Predicted ¹H NMR Data for 1-(Benzo[d] mdpi.comresearchgate.netdioxol-5-yl)butan-2-ol in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2' | 6.75 | d | 8.0 |
| H-5' | 6.72 | d | 1.5 |
| H-6' | 6.68 | dd | 8.0, 1.5 |
| O-CH₂-O | 5.92 | s | - |
| H-2 | 3.80 | m | - |
| H-1a | 2.75 | dd | 13.5, 5.0 |
| H-1b | 2.65 | dd | 13.5, 8.0 |
| OH | ~2.0 (broad) | s | - |
| H-3 | 1.50 | m | - |
| H-4 | 0.95 | t | 7.4 |
Predicted ¹³C NMR Data for 1-(Benzo[d] mdpi.comresearchgate.netdioxol-5-yl)butan-2-ol in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-4' | 147.8 |
| C-3a' | 146.2 |
| C-1' | 133.5 |
| C-6' | 121.5 |
| C-2' | 109.2 |
| C-5' | 108.3 |
| O-CH₂-O | 101.0 |
| C-2 | 72.5 |
| C-1 | 42.0 |
| C-3 | 30.0 |
| C-4 | 10.2 |
Two-dimensional NMR experiments are instrumental in establishing the connectivity and spatial relationships between atoms.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. researchgate.netyoutube.com For 1-(benzo[d] mdpi.comresearchgate.netdioxol-5-yl)butan-2-ol, COSY would show correlations between H-1 and H-2, H-2 and H-3, and H-3 and H-4, confirming the butanol side-chain structure. It would also show correlations between the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and hydrogen atoms. researchgate.netyoutube.com This allows for the unambiguous assignment of each protonated carbon by linking the ¹H and ¹³C data. For instance, the signal at δC 72.5 would correlate with the proton signal at δH 3.80, confirming the C-2/H-2 assignment.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between carbons and protons that are two or three bonds apart. researchgate.netyoutube.comscience.gov This is crucial for piecing together the molecular fragments. Key HMBC correlations would include those from the H-1 protons to the aromatic carbons C-1', C-2', and C-6', and from the H-2 proton to C-1 and C-4.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which is vital for determining stereochemistry. researchgate.net In this molecule, NOESY could reveal spatial relationships between the protons on the stereocenter (C-2) and the adjacent methylene protons (H-1 and H-3).
High-Precision Mass Spectrometry
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is critical for determining the elemental composition and structural features.
HRMS can measure the mass of a molecule with very high accuracy, allowing for the determination of its elemental formula. mdpi.comresearchgate.net For 1-(benzo[d] mdpi.comresearchgate.netdioxol-5-yl)butan-2-ol, with the molecular formula C₁₁H₁₄O₃, the theoretical exact mass can be calculated. This experimental value would be compared to the theoretical mass to confirm the elemental composition.
Calculated Exact Mass
| Molecular Formula | Calculated Monoisotopic Mass (Da) |
| C₁₁H₁₄O₃ | 194.0943 |
Gas chromatography-mass spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. amazonaws.com In the mass spectrometer, the molecule is ionized and fragmented, producing a unique fragmentation pattern that serves as a molecular fingerprint. The fragmentation of 1-(benzo[d] mdpi.comresearchgate.netdioxol-5-yl)butan-2-ol would likely involve characteristic losses. researchgate.net
A primary fragmentation pathway would be the cleavage of the C-C bond between C1 and C2 (alpha-cleavage), leading to the formation of the stable benzylic cation at m/z 135. Another significant fragmentation would be the loss of a water molecule (H₂O) from the molecular ion, followed by further fragmentation of the butenyl-benzodioxole structure.
Predicted Key Fragments in the Mass Spectrum
| m/z | Proposed Fragment |
| 194 | [M]⁺ (Molecular ion) |
| 176 | [M - H₂O]⁺ |
| 135 | [C₈H₇O₂]⁺ (benzo[d] mdpi.comresearchgate.netdioxol-5-yl-methylium) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Signatures
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
The FT-IR and Raman spectra of 1-(benzo[d] mdpi.comresearchgate.netdioxol-5-yl)butan-2-ol would show characteristic absorption bands. A broad band in the region of 3600-3200 cm⁻¹ in the FT-IR spectrum would be indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic ring and the aliphatic chain would appear around 3100-2850 cm⁻¹. The C-O stretching vibrations of the alcohol and the dioxole ether linkages would be visible in the 1250-1000 cm⁻¹ region. The aromatic C=C stretching vibrations would be observed around 1600-1450 cm⁻¹. researchgate.net
Predicted Characteristic Vibrational Frequencies
An extensive search of scientific literature and chemical databases has been conducted to retrieve information on the X-ray crystallography of the chemical compound 1-(Benzo[d] alfa-chemistry.combldpharm.comdioxol-5-yl)butan-2-ol.
Despite a thorough investigation for data pertaining to its crystal structure, unit cell parameters, and intermolecular interactions in the crystalline state, no published crystallographic data for 1-(Benzo[d] alfa-chemistry.combldpharm.comdioxol-5-yl)butan-2-ol could be located.
The search included queries for the compound's CAS number and targeted searches within crystallographic databases. While information on related compounds containing the benzo[d] alfa-chemistry.combldpharm.comdioxole moiety is available, the specific instructions to focus solely on 1-(Benzo[d] alfa-chemistry.combldpharm.comdioxol-5-yl)butan-2-ol preclude their inclusion in this article.
Therefore, the sections on X-ray crystallography as outlined in the request cannot be completed at this time due to the absence of the necessary scientific data in the public domain. Further research involving the synthesis and crystallographic analysis of 1-(Benzo[d] alfa-chemistry.combldpharm.comdioxol-5-yl)butan-2-ol would be required to generate the information requested.
Chemical Reactivity, Reaction Mechanisms, and Transformation Pathways of 1 Benzo D 1 2 Dioxol 5 Yl Butan 2 Ol
Stereoselective and Regioselective Chemical Transformations
The structure of 1-(Benzo[d] chemicalbook.comsciepub.comdioxol-5-yl)butan-2-ol contains a chiral center at the C2 carbon, the site of the hydroxyl group. This chirality means the compound can exist as two non-superimposable mirror images, or enantiomers: (R)- and (S)-1-(Benzo[d] chemicalbook.comsciepub.comdioxol-5-yl)butan-2-ol.
Stereoselective syntheses are crucial for obtaining enantiomerically pure forms of this compound. This is typically achieved through two main routes:
Asymmetric Reduction: The precursor ketone, 1-(Benzo[d] chemicalbook.comsciepub.comdioxol-5-yl)butan-2-one, can be reduced using chiral reducing agents or catalysts. This approach can selectively produce one enantiomer over the other.
Chiral Resolution: A racemic mixture of the alcohol can be separated into its individual enantiomers by reacting it with a chiral resolving agent to form diastereomers, which can then be separated by physical means like crystallization or chromatography.
Similar strategies have been successfully applied to related compounds, such as the asymmetric synthesis of the enantiomers of the corresponding amine analog, 1-(1,3-benzodioxol-5-yl)-2-butanamine, highlighting the feasibility of these methods. nih.gov
Regioselectivity is primarily a concern during reactions on the aromatic ring. The methylenedioxy group, along with the alkyl substituent, directs incoming electrophiles to specific positions on the ring, a process detailed in section 4.3.
Oxidation-Reduction Chemistry of the Alcohol Functionality
The secondary alcohol is a key reactive site, readily participating in both oxidation and reduction reactions.
Oxidation: The secondary alcohol can be oxidized to form the corresponding ketone, 1-(Benzo[d] chemicalbook.comsciepub.comdioxol-5-yl)butan-2-one. sigmaaldrich.comepa.gov The choice of oxidizing agent determines the reaction conditions and efficiency. Mild reagents are often preferred to prevent over-oxidation or side reactions on the sensitive methylenedioxy ring.
| Oxidizing Agent | Abbreviation | Reaction Name | Product |
|---|---|---|---|
| Pyridinium chlorochromate | PCC | Corey-Suggs Oxidation | 1-(Benzo[d] chemicalbook.comsciepub.comdioxol-5-yl)butan-2-one |
| Dess-Martin periodinane | DMP | Dess-Martin Oxidation | 1-(Benzo[d] chemicalbook.comsciepub.comdioxol-5-yl)butan-2-one |
| Dimethyl sulfoxide (B87167) (DMSO) with oxalyl chloride | - | Swern Oxidation | 1-(Benzo[d] chemicalbook.comsciepub.comdioxol-5-yl)butan-2-one |
Reduction (Synthesis): The alcohol itself is typically synthesized via the reduction of its ketone precursor, 1-(Benzo[d] chemicalbook.comsciepub.comdioxol-5-yl)butan-2-one. Standard reducing agents are effective for this transformation.
| Reducing Agent | Typical Solvent | Selectivity | Product |
|---|---|---|---|
| Sodium borohydride (B1222165) | Methanol (B129727), Ethanol (B145695) | Non-stereoselective | Racemic 1-(Benzo[d] chemicalbook.comsciepub.comdioxol-5-yl)butan-2-ol |
| Lithium aluminium hydride | Diethyl ether, THF | Non-stereoselective | Racemic 1-(Benzo[d] chemicalbook.comsciepub.comdioxol-5-yl)butan-2-ol |
| H₂ with Chiral Catalyst (e.g., Noyori catalyst) | Methanol | Stereoselective | (R)- or (S)-1-(Benzo[d] chemicalbook.comsciepub.comdioxol-5-yl)butan-2-ol |
Electrophilic Aromatic Substitution on the Methylenedioxyphenyl Moiety
The 1,3-benzodioxole (B145889) ring is electron-rich due to the electron-donating resonance effect of the two oxygen atoms. This makes the ring highly activated towards electrophilic aromatic substitution (EAS). libretexts.org The existing alkyl group and the dioxole ring direct incoming electrophiles primarily to the position ortho to the alkyl substituent (C6), which is the only unsubstituted position on the ring.
Common EAS reactions include:
Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring.
Halogenation: Reaction with a halogen (e.g., Br₂) and a Lewis acid catalyst (e.g., FeBr₃) installs a halogen atom onto the ring. libretexts.org
Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups using an acyl/alkyl halide and a Lewis acid like AlCl₃. libretexts.org
It is important to note that harsh acidic conditions, particularly with strong Lewis acids like aluminum chloride, can lead to the cleavage of the methylenedioxy ether linkages to form a catechol (a 1,2-dihydroxybenzene derivative). researchgate.net
| Reaction | Reagents | Electrophile | Expected Major Product |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | 1-(6-Nitrobenzo[d] chemicalbook.comsciepub.comdioxol-5-yl)butan-2-ol |
| Bromination | Br₂, FeBr₃ | Br⁺ | 1-(6-Bromobenzo[d] chemicalbook.comsciepub.comdioxol-5-yl)butan-2-ol |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | CH₃CO⁺ (Acylium ion) | 1-(6-Acetylbenzo[d] chemicalbook.comsciepub.comdioxol-5-yl)butan-2-ol |
Nucleophilic and Electrophilic Reactions of the Side Chain
The butanol side chain offers multiple reaction pathways centered around the hydroxyl group.
Nucleophilic Character of the Alcohol: The oxygen atom of the hydroxyl group is nucleophilic and can attack various electrophiles.
Esterification: Reaction with acyl chlorides or carboxylic anhydrides yields esters. This is a common derivatization technique. nih.gov
Etherification: Deprotonation with a strong base to form an alkoxide, followed by reaction with an alkyl halide (Williamson ether synthesis), produces an ether.
Reactions involving the C-O Bond: The hydroxyl group can be converted into a good leaving group (e.g., by protonation to -OH₂⁺ or conversion to a tosylate). This allows for nucleophilic substitution (Sₙ1/Sₙ2) or elimination (E₁/E₂) reactions. The proximity to the benzene (B151609) ring can stabilize a carbocation intermediate at C2, favoring Sₙ1 and E₁ pathways.
Alpha-Halogenation of the Ketone: While not a direct reaction of the alcohol, its oxidation product, 1-(benzo[d] chemicalbook.comsciepub.comdioxol-5-yl)butan-2-one, can undergo α-halogenation. For instance, bromination of the related compound 1-(benzo[d] chemicalbook.comsciepub.comdioxol-5-yl)butanone in acetic acid yields the α-bromo ketone, demonstrating reactivity at the position adjacent to the carbonyl. chemicalbook.com
Investigation of Reaction Intermediates and Transition States
The mechanisms of the aforementioned reactions proceed through well-understood intermediates.
Electrophilic Aromatic Substitution: The key intermediate is a resonance-stabilized carbocation known as an arenium ion or sigma complex. libretexts.orgkhanacademy.org The attack of an electrophile on the aromatic ring temporarily disrupts aromaticity, and the positive charge is delocalized over the ring system before a proton is eliminated to restore aromaticity.
Side Chain Substitution/Elimination (Sₙ1/E₁): Reactions involving the departure of a leaving group from C2 likely proceed through a secondary carbocation intermediate, 1-(Benzo[d][1,3]dioxol-5-yl)butan-2-yl cation. This carbocation would be stabilized by hyperconjugation from adjacent alkyl groups and, more significantly, by resonance with the adjacent electron-rich aromatic ring.
Ring Opening: The cleavage of the methylenedioxy ring with Lewis acids is proposed to proceed through chloromethyl ether intermediates, which are then hydrolyzed to the final catechol product. researchgate.net
Oxidation: The oxidation of alcohols by reagents like chromates involves the formation of a chromate (B82759) ester intermediate. The subsequent steps of the mechanism determine the final product.
Derivatization Reactions for Analytical and Synthetic Purposes
Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a specific analytical technique or synthetic step. For 1-(Benzo[d] chemicalbook.comsciepub.comdioxol-5-yl)butan-2-ol, derivatization primarily targets the hydroxyl group to enhance detectability and improve chromatographic behavior. nih.gov
For Gas Chromatography (GC): The hydroxyl group makes the alcohol polar and prone to thermal degradation. Derivatization converts it into a more volatile and thermally stable functional group. sigmaaldrich.com
Silylation: Reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen of the alcohol with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.comlibretexts.org
Acylation: Reaction with an anhydride (B1165640), such as trifluoroacetic anhydride (TFAA), forms a stable ester derivative.
For High-Performance Liquid Chromatography (HPLC): Derivatization is used to attach a chromophore or fluorophore to the molecule, significantly enhancing detection sensitivity with UV or fluorescence detectors. nih.gov
Esterification: Reaction with reagents like 3,5-dinitrobenzoyl chloride or picolinoyl chloride creates esters that absorb strongly in the UV-visible spectrum. sciepub.comresearchgate.net
| Analytical Technique | Reagent | Derivative Formed | Purpose |
|---|---|---|---|
| Gas Chromatography (GC) | BSTFA | Trimethylsilyl (TMS) ether | Increase volatility and thermal stability sigmaaldrich.com |
| Gas Chromatography (GC) | Trifluoroacetic anhydride (TFAA) | Trifluoroacetate ester | Improve chromatographic peak shape and detection (ECD) |
| High-Performance Liquid Chromatography (HPLC) | 3,5-Dinitrobenzoyl chloride | 3,5-Dinitrobenzoate ester | Add a strong UV chromophore for enhanced detection sciepub.com |
| High-Performance Liquid Chromatography (HPLC) | Picolinoyl chloride | Picolinate ester | Enhance HPLC separation and mass spectrometry signal researchgate.net |
Computational Chemistry and Theoretical Modeling of 1 Benzo D 1 2 Dioxol 5 Yl Butan 2 Ol
Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure
Quantum chemical calculations are fundamental in understanding the electronic and structural properties of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations provide a robust framework for investigating molecules like 1-(Benzo[d] nih.govnih.govdioxol-5-yl)butan-2-ol. DFT, particularly with functionals like B3LYP, is a popular choice for its balance of accuracy and computational cost in studying organic molecules. researchgate.netfigshare.commdpi.com These methods are used to determine the molecule's electronic structure, which is foundational to understanding its reactivity and properties. mdpi.com
The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For 1-(Benzo[d] nih.govnih.govdioxol-5-yl)butan-2-ol, this process would involve calculating the total energy for various possible arrangements of its atoms and identifying the conformation with the minimum energy.
The molecule possesses several rotatable bonds, including the C-C bonds in the butyl chain and the bond connecting the butyl group to the benzodioxole ring, leading to a complex conformational landscape. The 1,3-benzodioxole (B145889) ring itself is known to be nonplanar. acs.org Computational studies on 1,3-benzodioxole have shown that it adopts a puckered conformation, and the barrier to planarity is influenced by electron correlation effects. acs.org Therefore, accurate modeling of 1-(Benzo[d] nih.govnih.govdioxol-5-yl)butan-2-ol would require methods that can capture these subtle energetic differences between conformers. The presence of the hydroxyl group and the butyl chain would introduce additional steric and electronic interactions that would be meticulously mapped to identify the global minimum energy structure.
Quantum chemical calculations are a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of compounds.
NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. nih.govnih.gov For 1-(Benzo[d] nih.govnih.govdioxol-5-yl)butan-2-ol, DFT calculations would be performed on the optimized geometry to compute the magnetic shielding tensors of each nucleus. These values are then converted into chemical shifts, typically referenced against a standard like tetramethylsilane (B1202638) (TMS). The predicted spectrum would show distinct signals for the protons and carbons of the benzodioxole ring, the methyleneoxy bridge, and the butanol side chain. For instance, the protons of the O-CH2-O group in similar benzodioxole derivatives typically appear as a singlet around 6.13 ppm. nih.gov The accuracy of these predictions has been significantly enhanced by the use of machine learning algorithms trained on large datasets of experimental and calculated shifts. nih.gov
IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Theoretical IR spectra can be calculated by computing the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational frequencies and their intensities can be compared with experimental data. For the target molecule, characteristic vibrational frequencies would be predicted for the O-H stretch of the alcohol, the C-H stretches of the aromatic ring and the alkyl chain, and the C-O stretches associated with the ether and alcohol functionalities.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict electronic absorption spectra (UV-Vis). mdpi.comresearchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. For 1-(Benzo[d] nih.govnih.govdioxol-5-yl)butan-2-ol, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the benzodioxole aromatic system. The calculations would provide the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.
Analysis of Electronic Properties and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.orgyoutube.com The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). libretexts.org
For 1-(Benzo[d] nih.govnih.govdioxol-5-yl)butan-2-ol, the HOMO is expected to be localized primarily on the electron-rich benzodioxole ring system. The LUMO, conversely, would also likely be distributed over the aromatic ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netnumberanalytics.com A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. DFT calculations provide a direct means to compute the energies of these orbitals and the resulting energy gap.
Table 1: Hypothetical Frontier Molecular Orbital Data for 1-(Benzo[d] nih.govnih.govdioxol-5-yl)butan-2-ol (Note: These are representative values based on similar compounds and are for illustrative purposes only.)
| Parameter | Energy (eV) | Description |
| EHOMO | -5.8 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -0.5 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 5.3 | Indicator of chemical reactivity and stability |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netmdpi.com The MEP maps the electrostatic potential onto the electron density surface of the molecule. mdpi.com Different colors represent different potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net
For 1-(Benzo[d] nih.govnih.govdioxol-5-yl)butan-2-ol, the MEP surface would be expected to show the most negative potential (red regions) around the oxygen atoms of the benzodioxole ring and the hydroxyl group, due to their lone pairs of electrons. researchgate.net These sites would be the most likely points for protonation or interaction with electrophiles. The hydrogen atoms, particularly the one in the hydroxyl group, would exhibit a positive potential (blue regions), making them susceptible to interaction with nucleophiles.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. wisc.edu It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the intuitive Lewis structure representation of lone pairs, core pairs, and bonds. researchgate.net
A key aspect of NBO analysis is the examination of "delocalization" or "hyperconjugation" effects, which are quantified as the stabilization energy (E(2)) arising from the interaction between a filled (donor) NBO and an empty (acceptor) NBO. wisc.edu For 1-(Benzo[d] nih.govnih.govdioxol-5-yl)butan-2-ol, NBO analysis would reveal significant delocalization of the lone pairs of the oxygen atoms into the antibonding orbitals of the adjacent C-C and C-O bonds. In the parent 1,3-benzodioxole, these hyperconjugative interactions are crucial for stabilizing its nonplanar conformation. acs.org The analysis would also provide natural population analysis (NPA) charges on each atom, offering a more chemically intuitive picture of charge distribution than other methods.
Intermolecular Interactions and Crystal Engineering Studies
The study of intermolecular interactions is fundamental to crystal engineering, as these forces dictate the packing of molecules in the solid state, influencing the material's physical properties. For 1-(Benzo[d] nih.govnih.govdioxol-5-yl)butan-2-ol, computational methods provide deep insights into the non-covalent forces governing its crystal architecture.
In the crystalline form of molecules containing hydroxyl groups and ether-like oxygen atoms, such as 1-(Benzo[d] nih.govnih.govdioxol-5-yl)butan-2-ol, hydrogen bonding is a primary directional force. The hydroxyl (-OH) group acts as a hydrogen-bond donor, while the oxygen atoms of the hydroxyl and the benzodioxole ring can serve as acceptors. In related benzodioxole structures, N-H···O and C-H···O hydrogen bonds are crucial for the consolidation of the crystal packing. ijcrt.org For instance, in the crystal structure of (E)-benzo[d] nih.govnih.govdioxole-5-carbaldehyde oxime, molecules are linked into dimers through strong, pairwise O—H⋯N hydrogen bonds. nih.govresearchgate.net These primary interactions are supplemented by weaker C—H⋯O hydrogen bonds that connect the stacks. nih.govresearchgate.net
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. The analysis maps properties onto the surface, such as dnorm, which identifies regions of close intermolecular contact. On a dnorm map, red spots indicate shorter contacts with strong interactions like hydrogen bonds, white areas represent contacts around the van der Waals separation, and blue regions signify longer, weaker contacts. nih.govmdpi.com
This analysis generates two-dimensional fingerprint plots, which summarize all intermolecular contacts by plotting the distance to the nearest atom inside the surface (di) against the distance to the nearest atom outside the surface (de). nih.gov Studies on analogous benzodioxole-containing compounds provide a model for the expected interactions. For example, the Hirshfeld analysis of (E)-benzo[d] nih.govnih.govdioxole-5-carbaldehyde oxime revealed that the most significant contacts contributing to the crystal packing are H⋯O/O⋯H, H⋯H, and C⋯H/H⋯C. nih.govresearchgate.net A similar analysis on a brominated indole (B1671886) derivative with a nitrobenzodioxolane moiety also showed H⋯O/O⋯H, H⋯H, Br⋯H/H⋯Br, and C⋯H/H⋯C contacts as the most significant contributors. nih.gov
Table 1: Representative Intermolecular Contact Contributions from Hirshfeld Surface Analysis of Analogous Benzodioxole Compounds Note: Data is based on related compounds and serves as a model for 1-(Benzo[d] nih.govnih.govdioxol-5-yl)butan-2-ol.
| Intermolecular Contact Type | Contribution (%) in (E)-benzo[d] nih.govnih.govdioxole-5-carbaldehyde oxime nih.govresearchgate.net | Contribution (%) in a Substituted Indole-Nitrobenzodioxolane nih.gov |
|---|---|---|
| H⋯O/O⋯H | 36.7 | 24.3 |
| H⋯H | 32.2 | 18.4 |
| C⋯H/H⋯C | 12.7 | 8.4 |
| C⋯C | 9.5 | Not specified |
| Br⋯H/H⋯Br | Not applicable | 16.8 |
Molecular Dynamics Simulations for Conformational Sampling
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. livecomsjournal.orgresearchgate.net For a flexible molecule like 1-(Benzo[d] nih.govnih.govdioxol-5-yl)butan-2-ol, which has several rotatable bonds, MD simulations are invaluable for exploring its conformational landscape. The technique allows for comprehensive sampling of the different spatial arrangements (conformers) the molecule can adopt and the energetic favorability of each. livecomsjournal.org
The simulation models the molecule within a system, which can be in a vacuum, gas phase, or solution, and calculates the forces between atoms to predict their motion. By simulating the system over a period, researchers can identify low-energy, stable conformations, understand the transitions between them, and calculate the free energy differences. Enhanced sampling algorithms have become powerful tools to extend the utility of MD simulations, allowing for the exploration of larger portions of the configuration space in a given amount of simulation time. livecomsjournal.org This is particularly useful for overcoming energy barriers to sample all relevant conformations, providing a complete picture of the molecule's flexibility and preferred shapes, which in turn influences its interactions and properties.
Theoretical Insights into Non-linear Optical (NLO) Properties
Theoretical calculations, particularly those using Density Functional Theory (DFT), are employed to predict the non-linear optical (NLO) properties of molecules. nih.gov These properties are of interest for applications in optical devices. The NLO response of a molecule is determined by how its charge distribution is perturbed by an external electric field. Key parameters calculated include the electric dipole moment (μ), the linear polarizability (α), and the first- and second-order hyperpolarizabilities (β and γ, respectively). nih.gov
For a molecule to exhibit significant NLO properties, it often requires a combination of an electron-donating group and an electron-accepting group connected by a π-conjugated system. In 1-(Benzo[d] nih.govnih.govdioxol-5-yl)butan-2-ol, the benzodioxole moiety can act as a weak electron donor. Theoretical studies on related benzodioxole-chalcone derivatives have been performed using DFT methods (e.g., B3LYP and M062X functionals) to evaluate their NLO potential. nih.govresearchgate.net These studies calculate the magnitudes of α and β to assess the NLO response. nih.gov A large value for the first hyperpolarizability (β) is a primary indicator of a second-order NLO material. The calculations provide valuable information on the electronic structure and polarizability, offering a preliminary assessment of a compound's potential for NLO applications before undertaking experimental synthesis and characterization. nih.gov
Table 2: Key Parameters in Theoretical NLO Property Calculations Note: This table describes the parameters typically calculated in NLO studies.
| Parameter | Symbol | Description |
|---|---|---|
| Electric Dipole Moment | μ | Measures the separation of positive and negative charges in the molecule (molecular polarity). |
| Linear Polarizability | α | Describes the linear response of the dipole moment to an external electric field. |
| First Hyperpolarizability | β | Measures the second-order (non-linear) response of the molecule to an electric field; crucial for second-harmonic generation. |
| Second Hyperpolarizability | γ | Measures the third-order non-linear optical response. |
Advanced Analytical Methodologies for 1 Benzo D 1 2 Dioxol 5 Yl Butan 2 Ol
Chromatographic Separation and Quantification Techniques
Chromatographic techniques are fundamental for isolating 1-(Benzo[d] ijariit.comnih.govdioxol-5-yl)butan-2-ol from complex matrices and quantifying its concentration. The choice of method depends on the sample matrix, the required sensitivity, and whether stereoisomeric separation is necessary.
High-Performance Liquid Chromatography (HPLC) with Diverse Detectors
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally sensitive compounds like 1-(Benzo[d] ijariit.comnih.govdioxol-5-yl)butan-2-ol. The presence of the benzodioxole ring, a strong chromophore, makes it highly suitable for detection by UV-Vis or Diode-Array Detectors (DAD).
A typical HPLC method would employ a reversed-phase column (e.g., C18 or C8) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). Gradient elution is often preferred to ensure good separation from potential impurities or related compounds. While specific methods for this exact compound are not widely published, methods developed for related benzodioxole structures can be adapted. nih.gov For instance, the analysis of related designer drugs often utilizes such reversed-phase systems. eku.edu
Table 1: Illustrative HPLC-DAD Parameters for Analysis
| Parameter | Value/Condition |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Detector | Diode-Array Detector (DAD) |
| Wavelength | 230 nm and 285 nm (typical for benzodioxole moiety) |
| Injection Volume | 10 µL |
Chiral Chromatography for Enantiomeric Purity Determination
The carbon atom at the 2-position of the butanol chain in 1-(Benzo[d] ijariit.comnih.govdioxol-5-yl)butan-2-ol is a stereogenic center, meaning the compound exists as a pair of enantiomers (R and S). Since enantiomers can exhibit different biological activities, their separation and individual quantification are critical. nih.gov
Chiral chromatography, using either chiral HPLC or chiral GC, is the definitive method for this purpose. The separation relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). wvu.edu Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used in HPLC for separating a broad range of chiral compounds. researchgate.net For GC, cyclodextrin-based chiral columns are common. The successful chiral separation of the structurally similar compound 1-(1,3-benzodioxol-5-yl)-2-butanamine and its enantiomers has been reported, underscoring the feasibility of this approach. nih.gov
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a powerful detection method like mass spectrometry, provide unparalleled specificity and sensitivity, enabling structural elucidation and trace-level quantification.
LC-MS/MS for Trace Analysis and Metabolite Profiling
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier technique for detecting and quantifying trace amounts of compounds in complex biological matrices such as blood, plasma, or urine. nih.govforensicresources.org Its high selectivity and sensitivity make it ideal for pharmacokinetic studies and metabolite profiling. nih.govmdpi.com
For 1-(Benzo[d] ijariit.comnih.govdioxol-5-yl)butan-2-ol, an LC-MS/MS method would typically operate in electrospray ionization (ESI) positive mode. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which involves selecting the protonated parent molecule ([M+H]⁺) and monitoring specific fragment ions generated upon collision-induced dissociation. This provides two layers of specificity (retention time and mass transitions), virtually eliminating matrix interferences. unipd.itnih.gov
Table 3: Hypothetical LC-MS/MS MRM Parameters
| Analyte | Parent Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) |
| 1-(Benzo[d] ijariit.comnih.govdioxol-5-yl)butan-2-ol | 195.1 | 135.1 (Loss of C4H9O and H) | 77.1 (Fragment of benzodioxole ring) |
Note: These values are predictive and would require experimental determination. The fragment at m/z 135 is a characteristic ion for many compounds containing the methylenedioxyphenyl group. researchgate.net
GC-MS/MS for Complex Mixture Analysis
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers enhanced selectivity over single-quadrupole GC-MS, making it highly effective for analyzing target compounds in challenging matrices. researchgate.net It is particularly valuable in forensic toxicology and environmental analysis, where complex sample compositions are common. pjps.pknih.gov
The compound can be analyzed directly or after derivatization to improve its chromatographic properties. Similar to LC-MS/MS, GC-MS/MS operates by monitoring specific precursor-to-product ion transitions, providing high confidence in identification and quantification, even at very low levels. researchgate.net The development of GC-MS methods for various designer drugs and related substances provides a solid foundation for creating a robust GC-MS/MS method for 1-(Benzo[d] ijariit.comnih.govdioxol-5-yl)butan-2-ol. pjps.pknih.govagmv.ro
Table 4: Representative GC-MS/MS Analysis Settings
| Parameter | Value/Condition |
| GC Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Mode | Multiple Reaction Monitoring (MRM) |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
Spectrophotometric Methods for Quantitative Analysis
Spectrophotometry, particularly UV-Visible (UV-Vis) spectrophotometry, represents a fundamental and accessible technique for the quantitative analysis of 1-(Benzo[d] acs.orgnih.govdioxol-5-yl)butan-2-ol. juniperpublishers.com This method is predicated on the principle that the analyte absorbs light at specific wavelengths, and the amount of light absorbed is directly proportional to its concentration in a solution (Beer-Lambert law). juniperpublishers.com
The key to the UV-Vis analysis of this compound is the presence of the benzo[d] acs.orgnih.govdioxole ring system. This aromatic moiety acts as a chromophore, absorbing ultraviolet radiation. The analysis typically involves dissolving a precisely weighed sample of the compound in a suitable UV-transparent solvent, such as ethanol (B145695) or methanol, and measuring its absorbance at the wavelength of maximum absorption (λmax). The λmax for compounds containing the benzodioxole ring is typically found in the UV region.
For quantitative analysis, a calibration curve is first established by preparing a series of standard solutions of known concentrations and measuring their corresponding absorbances. The absorbance of the unknown sample is then measured under the same conditions, and its concentration is determined by interpolation from the calibration curve. The simplicity, cost-effectiveness, and speed of UV-Vis spectrophotometry make it a valuable tool for routine assays. juniperpublishers.com
Derivative spectrophotometry can also be employed to enhance selectivity and resolve overlapping spectra in the presence of interfering substances. By calculating the first or second derivative of the absorbance spectrum, minor spectral details are amplified, allowing for more accurate quantification in complex matrices.
Below is a table representing typical validation parameters for a UV-Vis spectrophotometric method for the quantification of an organic compound like 1-(Benzo[d] acs.orgnih.govdioxol-5-yl)butan-2-ol.
Table 1: Hypothetical Validation Parameters for UV-Vis Spectrophotometric Analysis
| Parameter | Typical Value | Description |
|---|---|---|
| Solvent | Ethanol | A common UV-transparent solvent. |
| λmax | ~285 nm | The wavelength of maximum absorbance, characteristic of the benzodioxole chromophore. |
| Linearity Range | 1-20 µg/mL | The concentration range over which the absorbance is directly proportional to the concentration. |
| Correlation Coefficient (r²) | >0.999 | A measure of the linearity of the calibration curve. |
| Limit of Detection (LOD) | ~0.2 µg/mL | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantitation (LOQ) | ~0.6 µg/mL | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Precision (RSD%) | <2% | The relative standard deviation, indicating the closeness of repeated measurements. |
| Accuracy (Recovery %) | 98-102% | The closeness of the measured value to the true value. |
Quality Control and Purity Assessment Methodologies
Ensuring the chemical purity of 1-(Benzo[d] acs.orgnih.govdioxol-5-yl)butan-2-ol is paramount for its use in any scientific or synthetic context. Quality control and purity assessment rely on high-resolution separative techniques that can distinguish the main compound from any potential impurities. forensicsciencesimplified.org
The most powerful and widely used methods for purity assessment are chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS). acs.orgnih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is the technique of choice for the purity profiling of non-volatile, thermally sensitive compounds like 1-(Benzo[d] acs.orgnih.govdioxol-5-yl)butan-2-ol. nih.gov A typical setup involves a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water. Detection is commonly performed using a UV detector set at the λmax of the compound. The resulting chromatogram displays a major peak corresponding to the target compound and, if present, smaller peaks corresponding to impurities. The purity is often expressed as the percentage of the total peak area represented by the main peak. For a high-purity standard, this value should exceed 99%. acs.org
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another cornerstone of purity analysis, particularly for identifying volatile impurities. nih.gov The sample is vaporized and separated based on its boiling point and interaction with the GC column. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio data, allowing for the definitive identification of the compound and its impurities by comparing the fragmentation patterns to spectral libraries. This technique is especially useful for detecting and quantifying residual solvents from the synthesis process or volatile by-products.
Identification of Impurities: Potential impurities in a batch of 1-(Benzo[d] acs.orgnih.govdioxol-5-yl)butan-2-ol could include:
Starting Materials: Unreacted precursors from the synthesis.
By-products: Compounds formed from side reactions.
Isomers: Structural isomers that may have been formed during synthesis. spectra-analysis.com
Degradation Products: Compounds formed by the decomposition of the final product.
Regulatory guidelines often require that any impurity exceeding a certain threshold (e.g., 0.1%) be identified and quantified. acs.org
The table below illustrates a hypothetical purity assessment for a batch of 1-(Benzo[d] acs.orgnih.govdioxol-5-yl)butan-2-ol, as determined by HPLC-UV.
Table 2: Example Purity Profile of 1-(Benzo[d] acs.orgnih.govdioxol-5-yl)butan-2-ol by HPLC
| Compound Name | Retention Time (min) | Peak Area (%) | Identity |
|---|---|---|---|
| 1-(Benzo[d] acs.orgnih.govdioxol-5-yl)butan-2-one | 8.5 | 0.08 | Starting Material |
| 1-(Benzo[d] acs.orgnih.govdioxol-5-yl)butan-2-ol | 10.2 | 99.75 | Product |
| Unknown Impurity A | 11.4 | 0.05 | By-product |
| Unknown Impurity B | 12.1 | 0.12 | By-product |
| Total Purity | | 99.75 | |
Synthetic Exploration and Biochemical Interaction Studies of 1 Benzo D 1 2 Dioxol 5 Yl Butan 2 Ol Derivatives and Analogues
Design and Synthesis of Structurally Modified Analogues
The core structure of 1-(benzo[d] mdpi.comnih.govdioxol-5-yl)butan-2-ol serves as a scaffold for extensive synthetic modification. Researchers have explored variations in both the benzodioxole ring and the aliphatic side chain to probe the chemical space and understand the structural requirements for biological activity.
Benzodioxole Ring Modifications
The 1,3-benzodioxole (B145889) moiety is a common feature in numerous biologically active compounds and natural products. nih.govresearchgate.net Synthetic strategies have been developed to create derivatives with diverse functionalities. One key method involves the Suzuki-Miyaura coupling reaction, which allows for the introduction of various aryl and heteroaryl groups onto the benzodioxole core. For instance, (6-bromobenzo[d] mdpi.comnih.govdioxol-5-yl)methanol can be used as a starting material, which, after a series of reactions including Appel conditions, nucleophilic substitution with sodium azide, and a Huisgen 1,3-dipolar cycloaddition, yields a triazole-substituted bromobenzodioxole. researchgate.net This intermediate can then be coupled with a range of boronic acids to produce a library of structurally diverse analogues. researchgate.net
Another approach involves modifications to create benzodioxole carboxamide derivatives. nih.gov These can be synthesized through the reaction of 2-(benzo[d] mdpi.comnih.govdioxol-5-yl)acetic acid or benzo[d] mdpi.comnih.govdioxole-5-carboxylic acid with various amines in a solvent like dichloromethane (B109758) (DCM). nih.gov These synthetic routes provide access to a wide array of compounds where the electronic and steric properties of the benzodioxole ring system are systematically altered.
Aliphatic Chain and Stereocenter Variations
Modifications to the butan-2-ol side chain have been a primary focus for developing analogues. These variations include altering the functional groups, chain length, and stereochemistry.
An important analogue, 1-(1,3-benzodioxol-5-yl)-2-butanamine, is an alpha-ethyl phenethylamine (B48288) derivative where the hydroxyl group is replaced by an amino group. nih.govsigmaaldrich.com The synthesis of this compound and its enantiomers has been achieved through asymmetric synthesis methods. nih.govsigmaaldrich.com Further modification includes N-methylation of the amino group. nih.gov
The synthesis of ketone analogues has also been explored. For example, (E)-1-(benzo[d] mdpi.comnih.govdioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one was synthesized via a cross-aldol condensation. mdpi.com This reaction involved the lithium enolate of 4-(benzo[d] mdpi.comnih.govdioxol-5-yl)butan-2-one and 3,3-dimethylbutan-2-one, followed by dehydration. mdpi.com The starting material, 4-(benzo[d] mdpi.comnih.govdioxol-5-yl)butan-2-one, is a key intermediate for creating variations in the aliphatic chain. mdpi.comsigmaaldrich.com
Stereochemistry plays a crucial role in the activity of these compounds. The synthesis of specific enantiomers, such as the (R)- and (S)-isomers of 1-(1,3-benzodioxol-5-yl)-2-butanamine, allows for the investigation of stereoselectivity in biological interactions. nih.govsigmaaldrich.com
Structure-Activity Relationships (SAR) in Molecular Recognition
Structure-activity relationship (SAR) studies are essential for understanding how specific structural features of the 1-(benzo[d] mdpi.comnih.govdioxol-5-yl)butan-2-ol framework contribute to its interaction with biological targets.
Investigations into the enantiomers of 1-(1,3-benzodioxol-5-yl)-2-butanamine have revealed clear stereoselective activity. In drug discrimination assays, the S-(+) enantiomer of the alpha-ethyl primary amine produced stimulus generalization, whereas the corresponding R-(-) enantiomer did not. nih.gov This stereoselectivity highlights the importance of the spatial arrangement of substituents around the chiral center for molecular recognition. nih.govnih.gov
SAR studies on a series of 2H-chromene derivatives bearing a 2-(benzo mdpi.comnih.govdioxol-5-yl) group identified key structural requirements for potent and selective endothelin-A (ET(A)) receptor antagonism. researchgate.net The essential features for high binding affinity were determined to be the m,p-methylenedioxyphenyl group at the 2-position, a carboxyl group at the 3-position, and an isopropoxy group at the 6-position of the (R)-2H-chromene skeleton. researchgate.net This demonstrates how specific substitutions on a larger scaffold incorporating the benzodioxole moiety can fine-tune receptor binding.
In the context of enzyme inhibition, SAR studies of 1,3-benzodioxole derivatives as lactate (B86563) dehydrogenase (LDH) inhibitors have shown that the presence of two aromatic rings and a trifluoromethyl (-CF3) moiety can contribute to inhibitory activity. nih.gov The position of the -CF3 group was found to be important, with a p-CF3 substitution on a second aromatic ring leading to selective and potent inhibition of LDHA. nih.gov
Biochemical Target Interaction Studies (in vitro, non-clinical)
In vitro studies have identified several biochemical targets for analogues of 1-(benzo[d] mdpi.comnih.govdioxol-5-yl)butan-2-ol, shedding light on their potential mechanisms of action at a molecular and cellular level.
Enzyme Modulation and Inhibition Mechanisms (e.g., LDH activity, ATP-binding cassette transporters)
One of the well-documented enzymatic targets for benzodioxole-containing compounds is lactate dehydrogenase (LDH). mdpi.comnih.gov LDH is a crucial enzyme in anaerobic metabolism, catalyzing the conversion of pyruvate (B1213749) to lactate. nih.gov Certain 1,3-benzodioxole derivatives have been synthesized and screened for their ability to inhibit LDH. nih.gov
Notably, a derivative with two aromatic rings and a para-trifluoromethyl moiety exhibited selective inhibition of the LDHA isoform with an IC50 value of 13.63 µM. nih.gov In contrast, its inhibitory activity against the LDHB isoform was significantly lower (IC50 of 395.3 µM), indicating selectivity. nih.gov Stiripentol, an aromatic allylic alcohol containing the 1,3-benzodioxole ring, is also known to inhibit LDH. mdpi.com The inhibition of LDH by small molecules is an area of interest for its potential therapeutic applications. nih.govugr.es
Table 1: In Vitro LDHA and LDHB Inhibition by Benzodioxole Derivatives
| Compound | LDHA IC50 (µM) | LDHB IC50 (µM) | Selectivity (LDHB/LDHA) |
|---|---|---|---|
| Compound 2 (p-CF3) | 13.63 | 395.3 | ~29 |
| Compound 4 (m-NH2) | Not selective | 7.87 | - |
| Compound 6 | 452.5 | < 452.5 | Not selective |
Data sourced from nih.gov
ATP-binding cassette (ABC) transporters are a family of membrane proteins involved in the transport of a wide variety of substrates across cellular membranes, including lipids, toxins, and xenobiotics. ebi.ac.uk While the direct interaction of 1-(benzo[d] mdpi.comnih.govdioxol-5-yl)butan-2-ol with ABC transporters is not extensively detailed in the provided search results, the general class of benzodioxoles is known to interact with various physiological systems, and transport mechanisms are a key aspect of a compound's disposition.
Cellular Pathway Perturbation Analysis (e.g., apoptosis induction, cell cycle regulation in cell lines)
Analogues and related structures containing the benzodioxole moiety have been shown to perturb cellular pathways, particularly those involved in apoptosis and cell cycle regulation, in various cancer cell lines.
Apoptosis Induction: The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. nih.gov Pyrrolo-1,5-benzoxazepines (PBOXs), which can be structurally related to benzodioxole derivatives, have been shown to induce apoptosis in human leukemia (HL-60), T-lymphoma (Jurkat), and cutaneous T-cell lymphoma (Hut-78) cells. researchgate.net One potent compound from this class, PBOX-6, was found to induce apoptosis through the activation of caspase-3-like proteases and the release of cytochrome c into the cytosol. researchgate.net The induction of apoptosis by these compounds appears to be independent of reactive oxygen species. researchgate.net
A pan-caspase inhibitor, (S)-3-((S)-2-(6-(2,3-dihydrobenzo[b] mdpi.comsigmaaldrich.comdioxin-6-yl)-1-oxoisoindolin-2-yl)butanamido)-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)pentanoic acid (THPA), which contains a related dihydrobenzodioxin ring system, has been shown to inhibit hydrogen peroxide-induced apoptosis in human dermal papilla cells (hDPCs). mdpi.com This compound was found to suppress the activation of caspases, including caspase-3 and caspase-7. mdpi.com
Table 2: Effect of THPA on H₂O₂-Induced Changes in hDPCs
| Treatment | Cell Viability (% of Control) | LDH Release (% of Control) |
|---|---|---|
| Control | 100 | 100 |
| 1 mM H₂O₂ | ~50% | Significantly Increased |
| H₂O₂ + THPA | Restored | Attenuated |
Data interpreted from mdpi.com
Cell Cycle Regulation: The cell division cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. paganolab.org Phenoxodiol (B1683885), a synthetic isoflavone (B191592) analogue that shares some structural similarities with benzodioxole derivatives, has been observed to affect the cell cycle in prostate cancer cell lines (LNCaP and DU145). nih.gov Treatment with phenoxodiol led to a significant decrease in the G2 phase cell population and an increase in the S phase population in DU145 cells. nih.gov It also influenced the expression of key cell cycle regulatory genes like Cyclin-D1. nih.gov While not direct derivatives of 1-(benzo[d] mdpi.comnih.govdioxol-5-yl)butan-2-ol, these findings suggest that related structures can interfere with the cell cycle machinery. nih.govdrugbank.com
Biotransformation Pathways (non-human, non-clinical metabolism)
The biotransformation of 1-(Benzo[d] wikipedia.orgmdpi.comdioxol-5-yl)butan-2-ol, a secondary alcohol derivative of the methylenedioxyphenyl group, is anticipated to proceed through several key metabolic pathways, primarily involving oxidation of the butanol side chain and modifications to the benzodioxole ring. While specific studies on this exact compound are limited, extensive research on structurally similar compounds, such as safrole and other methylenedioxyphenyl derivatives, provides a strong basis for predicting its metabolic fate in non-human, non-clinical systems. The primary enzymatic systems involved in these transformations are cytochrome P450 (CYP) monooxygenases and dehydrogenases. wikipedia.orgnih.govoit.edu
The principal metabolic routes are expected to be:
Oxidation of the Secondary Alcohol: The secondary alcohol group on the butanol side chain is a prime target for oxidation. This reaction is typically catalyzed by alcohol dehydrogenases, converting the butan-2-ol moiety into the corresponding ketone, 1-(Benzo[d] wikipedia.orgmdpi.comdioxol-5-yl)butan-2-one. oit.edu Further metabolism of this ketone intermediate can occur.
Hydroxylation of the Alkyl Side Chain: Cytochrome P450 enzymes can introduce hydroxyl groups at various positions on the butyl side chain. researchgate.net This can lead to the formation of diol metabolites.
Cleavage of the Methylenedioxy Bridge: A well-documented metabolic pathway for compounds containing a benzo[d] wikipedia.orgmdpi.comdioxole ring is the cleavage of the methylenedioxy bridge. wikipedia.org This reaction, also mediated by CYP450 enzymes, results in the formation of a catechol derivative, 4-(2-hydroxybutyl)benzene-1,2-diol. This catechol can then undergo further metabolic reactions, including methylation of one of the hydroxyl groups to form guaiacol (B22219) derivatives.
Aromatic Hydroxylation: Although less common for this class of compounds, hydroxylation of the aromatic ring itself is a potential minor metabolic pathway. nih.gov
These metabolic transformations are crucial in understanding the biochemical behavior of 1-(Benzo[d] wikipedia.orgmdpi.comdioxol-5-yl)butan-2-ol and its analogues. In vitro studies using rat liver microsomes are a common method to investigate these pathways and identify the resulting metabolites. frontiersin.orgmdpi.comnih.gov Additionally, microbial transformation studies can reveal novel metabolic routes and produce a diverse range of derivatives. nih.govresearchgate.netresearchgate.net
Table of Potential Metabolites and Biological Systems:
| Metabolite Name | Metabolic Pathway | Biological System (Non-human) | Key Enzymes Involved |
|---|---|---|---|
| 1-(Benzo[d] wikipedia.orgmdpi.comdioxol-5-yl)butan-2-one | Oxidation of secondary alcohol | Rat (in vivo/in vitro), Microbial | Alcohol Dehydrogenase |
| 4-(2-Hydroxybutyl)benzene-1,2-diol | Demethylenation of benzodioxole ring | Rat liver microsomes | Cytochrome P450 |
| 1-(4-Hydroxy-3-methoxyphenyl)butan-2-ol | Demethylenation followed by O-methylation | Rat liver microsomes | Cytochrome P450, Catechol-O-methyltransferase (COMT) |
| 1-(3-Hydroxy-4-methoxyphenyl)butan-2-ol | Demethylenation followed by O-methylation | Rat liver microsomes | Cytochrome P450, Catechol-O-methyltransferase (COMT) |
| 1-(Benzo[d] wikipedia.orgmdpi.comdioxol-5-yl)butane-2,3-diol | Hydroxylation of the alkyl side chain | Rat liver microsomes, Microbial | Cytochrome P450 |
Future Research Perspectives and Emerging Areas
Development of Novel and Sustainable Synthetic Routes
The future synthesis of 1-(benzo[d] nih.govmt.comdioxol-5-yl)butan-2-ol is poised to move beyond traditional chemical methods towards more sustainable and efficient "green" chemistry approaches. matec-conferences.orgmatec-conferences.org Given that the fragrance and fine chemical industries are increasingly focused on environmental impact, the development of eco-friendly synthetic pathways is a critical research direction. researchgate.netpersonalcaremagazine.comkaust.edu.sa A primary area of exploration is the use of biocatalysis and chemoenzymatic methods, which offer high selectivity under mild conditions. nih.govacs.org
The synthesis of this chiral alcohol would likely start from the corresponding ketone, 4-(benzo[d] nih.govmt.comdioxol-5-yl)butan-2-one. The key step, an asymmetric reduction, is well-suited for biocatalytic transformation. Enzymes such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), often derived from microorganisms like yeast, can achieve high enantioselectivity, producing a single enantiomer of the desired alcohol. nih.govrsc.org These enzymatic reactions are advantageous as they occur at ambient temperature and pressure in aqueous media, significantly reducing energy consumption and avoiding the use of hazardous reagents and heavy metal catalysts. nih.gov
Chemoenzymatic strategies, which combine enzymatic steps with chemical ones, provide a powerful toolkit for creating complex chiral molecules. acs.orgmdpi.comresearchgate.net For instance, a chemical process could be used to synthesize the precursor ketone, followed by a highly selective enzymatic reduction to yield the final chiral alcohol with excellent optical purity. nih.gov
| Approach | Key Features | Potential Advantages | Research Focus |
|---|---|---|---|
| Traditional Synthesis | Metal hydride reduction (e.g., NaBH4) of 4-(benzo[d] nih.govmt.comdioxol-5-yl)butan-2-one. | Well-established, high conversion. | Produces a racemic mixture, may require harsh conditions or toxic reagents. |
| Biocatalytic Asymmetric Reduction | Use of whole-cell catalysts (e.g., yeast) or isolated enzymes (e.g., KREDs). | High enantioselectivity (>99% e.e.), mild reaction conditions (ambient temp/pressure), aqueous media, reduced waste. nih.gov | Screening for optimal enzymes, enzyme immobilization, cofactor regeneration systems. |
| Chemoenzymatic Synthesis | Combination of a chemical synthesis for the precursor with an enzymatic step for the chiral transformation. acs.org | Leverages the efficiency of chemical synthesis with the selectivity of biocatalysis. mdpi.com | Integration of reaction steps, solvent compatibility, process optimization. |
| Green Catalysis | Use of heterogeneous catalysts, renewable feedstocks, and green solvents like supercritical CO2. matec-conferences.orgresearchgate.net | Improved atom economy, catalyst recyclability, minimized by-product formation, reduced environmental impact. matec-conferences.org | Development of novel, stable catalysts; process intensification. |
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design of novel molecules based on the 1-(benzo[d] nih.govmt.comdioxol-5-yl)butan-2-ol scaffold. nih.gov The benzodioxole moiety is a "privileged structure" found in numerous bioactive compounds, making it an ideal candidate for computational exploration. wikipedia.orgresearchgate.netnih.gov Future research could leverage AI to design analogs with tailored properties for various applications.
Generative AI models, for instance, can be trained on large chemical databases to learn the rules of chemical structure and bonding. nih.gov These models could then generate novel molecular structures that incorporate the benzodioxole core but feature variations in the side chain or substitution patterns on the aromatic ring. These de novo designs could be optimized for specific endpoints, such as enhanced fragrance profiles, improved biodegradability, or specific (non-therapeutic) biological interactions.
Furthermore, predictive ML models, such as quantitative structure-activity relationship (QSAR) models, could be developed to forecast the properties of these newly designed compounds without the need for immediate synthesis and testing. By analyzing the structural features of a molecule, these models can predict its odor characteristics, physical properties (like boiling point and solubility), and potential interactions with biological macromolecules. This integrated, closed-loop system of generation and prediction can dramatically accelerate the discovery of new compounds with desired functionalities. nih.gov
| AI/ML Application | Description | Potential Impact on Research |
|---|---|---|
| De Novo Design | Generative models (e.g., GANs, VAEs) create novel molecular structures based on the benzodioxole scaffold. | Rapid exploration of a vast chemical space to identify new compounds with high potential. |
| Property Prediction (QSAR) | ML models predict physical, chemical, and biological properties based on molecular structure. | Prioritizes synthetic targets, reducing the time and cost associated with experimental screening. |
| Synthetic Route Optimization | AI algorithms predict optimal reaction conditions and pathways for synthesizing target molecules. | Improves reaction yields, reduces by-products, and identifies more sustainable synthetic routes. |
| Active Learning | An integrated workflow where the AI model suggests which compounds to synthesize and test next to most efficiently improve its predictive accuracy. nih.gov | Creates a highly efficient, autonomous discovery cycle that learns from its own experience. |
Exploration of Supramolecular Assemblies and Material Science Potential
An exciting and largely unexplored frontier for 1-(benzo[d] nih.govmt.comdioxol-5-yl)butan-2-ol is its potential application in supramolecular chemistry and material science. The molecule's structure possesses key features that are conducive to self-assembly through non-covalent interactions. The hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor, while the aromatic benzodioxole ring can engage in π-π stacking interactions.
This combination of hydrogen bonding and π-stacking capabilities suggests that the compound, or its derivatives, could be designed to form ordered supramolecular structures such as:
Organogels: Under certain conditions, molecules might self-assemble into three-dimensional networks that immobilize a solvent, forming a gel. These materials have potential uses as matrices for controlled release or as templates for nanomaterial synthesis.
Liquid Crystals: By modifying the molecular structure, for example by adding a longer alkyl chain, it may be possible to induce liquid crystalline phases. These materials have applications in displays and sensors.
Self-Assembled Monolayers (SAMs): The hydroxyl group could serve as an anchor to bind the molecule to surfaces like silicon oxide or gold, creating organized monolayers with tailored surface properties.
Future research in this area would involve synthesizing a library of derivatives and systematically studying how changes in the molecular structure affect their self-assembly behavior in different environments. This represents a blue-sky research area that could lead to novel "soft materials" derived from the benzodioxole scaffold.
Advanced Mechanistic Investigations via In Situ Spectroscopy
Understanding the precise mechanism of chemical reactions is fundamental to optimizing them for efficiency and safety. Advanced in situ spectroscopic techniques offer a powerful lens through which to observe the synthesis of 1-(benzo[d] nih.govmt.comdioxol-5-yl)butan-2-ol in real-time. mt.comspectroscopyonline.com By inserting a probe directly into the reaction vessel, techniques like Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can monitor the concentration of reactants, intermediates, and products as the reaction progresses, without the need for sampling. semanticscholar.orgyoutube.comacs.org
A key application would be in studying the reduction of the precursor, 4-(benzo[d] nih.govmt.comdioxol-5-yl)butan-2-one. In situ FTIR, for example, could track the disappearance of the ketone's characteristic carbonyl (C=O) stretch and the simultaneous appearance of the alcohol's hydroxyl (O-H) stretch. youtube.com This real-time data allows for the precise determination of reaction kinetics, the identification of transient intermediates, and a deeper understanding of the catalyst's behavior. researchgate.netnih.govumich.edu This knowledge is invaluable for optimizing reaction conditions (temperature, pressure, catalyst loading) to maximize yield and minimize reaction time.
| Spectroscopic Technique | Information Provided | Application to Synthesis |
|---|---|---|
| In Situ FTIR | Monitors changes in functional groups (e.g., C=O, O-H). youtube.com | Real-time tracking of ketone consumption and alcohol formation; ideal for kinetic analysis. |
| In Situ Raman | Sensitive to changes in non-polar bonds and aromatic rings; complementary to FTIR. | Monitoring the benzodioxole ring during reaction; can be used in aqueous media. |
| In Situ NMR | Provides detailed structural information on all species in solution. | Unambiguous identification of reactants, products, and transient intermediates; provides deep mechanistic insight. |
Expanding the Scope of Biochemical Applications (non-therapeutic, non-clinical)
Beyond its potential use in fragrances or materials, 1-(benzo[d] nih.govmt.comdioxol-5-yl)butan-2-ol and its enantiomers hold promise as specialized tools for biochemical research. Chirality is a fundamental aspect of biology, and the availability of optically pure chiral alcohols is crucial for many applications. nih.gov
One of the most significant non-therapeutic applications for a chiral molecule like this is as a chiral building block or synthon . The optically pure enantiomers of 1-(benzo[d] nih.govmt.comdioxol-5-yl)butan-2-ol could serve as starting materials for the stereoselective synthesis of more complex molecules, including other research chemicals or natural product analogs. mdpi.com
Other potential non-clinical applications include:
Chiral Resolving Agent: The compound could be used to separate racemic mixtures of other chemicals, particularly chiral acids, by forming diastereomeric esters that can be separated by chromatography or crystallization.
Biochemical Probes: The molecule could be used to probe the active sites of enzymes. For example, by observing how different enantiomers interact with an enzyme, researchers can gain insights into the stereochemical requirements of the enzyme's binding pocket.
Analytical Standards: Pure samples of the compound would be essential as reference standards for the development of analytical methods (e.g., GC-MS, HPLC) to detect and quantify it or related compounds in complex mixtures.
| Application Area | Description | Research Value |
|---|---|---|
| Chiral Building Block | Used as a starting material in the asymmetric synthesis of more complex molecules. | Provides access to novel, optically pure compounds for further research. |
| Enzyme/Receptor Probing | Used to study the stereoselectivity of biological macromolecules. | Helps elucidate the three-dimensional structure and function of enzyme active sites. |
| Chiral Resolving Agent | Used to separate racemic mixtures of other compounds. | A tool for obtaining optically pure materials for various scientific studies. |
| Analytical Reference Standard | A certified pure sample used for calibrating analytical instruments and validating methods. | Ensures the accuracy and reliability of chemical analysis for this and related compounds. |
Q & A
What are the common synthetic routes for preparing 1-(Benzo[d][1,3]dioxol-5-yl)butan-2-ol, and how can reaction conditions be optimized?
Basic:
The compound is typically synthesized via coupling reactions involving benzodioxole precursors. For example, palladium-catalyzed Suzuki-Miyaura cross-coupling (using Pd(OAc)₂ and XPhos ligand) is effective for introducing aryl groups, as demonstrated in the synthesis of structurally related benzodioxole derivatives . Reaction optimization often involves tuning solvent systems (e.g., dioxane/water mixtures) and base selection (e.g., K₃PO₄) to improve yields.
Advanced:
Regioselectivity challenges in multi-step syntheses can arise during cyclization or functional group transformations. For instance, Claisen-Schmidt condensations with substituted chalcones require precise temperature control and stoichiometric ratios to avoid side products like over-oxidized intermediates . Advanced optimization may include kinetic studies or in situ monitoring (e.g., via FTIR or HPLC) to identify bottlenecks, as seen in high-throughput screening workflows for benzofuran analogs .
How can the structural elucidation of this compound be achieved using spectroscopic and crystallographic methods?
Basic:
Structural confirmation relies on multinuclear NMR (¹H, ¹³C) to resolve the benzodioxole aromatic system and the butan-2-ol chain. For example, ¹H NMR typically shows a singlet for the dioxole methylene protons (δ ~5.9–6.1 ppm) and a multiplet for the secondary alcohol proton (δ ~3.5–4.0 ppm) .
Advanced:
Single-crystal X-ray diffraction provides definitive stereochemical assignment, particularly for chiral centers. In related benzodioxole diselenides, X-ray analysis confirmed non-planar Se–Se bond geometry and intermolecular interactions influencing crystal packing . Thermal stability can be assessed via thermogravimetric analysis (TGA), as demonstrated for organoselenium derivatives with decomposition onset >200°C .
What are the primary metabolic pathways of benzodioxole-containing compounds, and how do interspecies differences impact toxicity assessments?
Basic:
O-Demethylenation of the benzodioxole ring to form o-quinones is a major metabolic pathway, as observed in entactogens like MDMEO . In vitro assays using human liver microsomes or recombinant CYP enzymes (e.g., CYP2D6) can identify phase I metabolites.
Advanced:
Interspecies variability in CYP isoform expression complicates toxicity extrapolation. For example, rodent models may underrepresent human-specific metabolic activation of benzodioxole derivatives, necessitating comparative LC-HRMS profiling of urine/metabolites across species .
How can researchers evaluate the antimicrobial activity of benzodioxole derivatives, and what structural features enhance potency?
Basic:
Standardized protocols (e.g., broth microdilution assays) assess minimum inhibitory concentrations (MICs) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Pyrazole-substituted benzodioxoles showed MICs as low as 2 µg/mL, attributed to electron-withdrawing groups enhancing membrane disruption .
Advanced:
Structure-activity relationship (SAR) studies reveal that substituents on the pyrazole ring (e.g., 4-methoxyphenyl) improve lipophilicity and target binding. Molecular docking with bacterial enzymes (e.g., dihydrofolate reductase) can rationalize activity trends, as seen in benzodioxole-chalcone hybrids .
What strategies mitigate hazards during the synthesis of this compound intermediates?
Basic:
Safety protocols for handling reactive intermediates (e.g., iodinated compounds) include using Schlenk lines for air-sensitive steps and quenching exothermic reactions with Na₂S₂O₃ solutions .
Advanced:
Process analytical technology (PAT) tools, such as calorimetry, can monitor heat flow during hazardous steps (e.g., Grignard reactions). For example, controlled addition rates (<0.1 mL/min) prevent thermal runaway in benzodioxole alkylation reactions .
How do computational methods aid in designing benzodioxole-based bioactive molecules?
Basic:
Virtual screening against target proteins (e.g., uPAR) identifies lead compounds. Docking studies of benzodioxole-amine hybrids revealed key hydrogen bonds with active-site residues, guiding scaffold prioritization .
Advanced:
Hybrid QM/MM simulations can model reaction mechanisms (e.g., CYP-mediated oxidation) to predict metabolite formation. MD simulations further assess binding dynamics, as applied to benzodioxole inhibitors of viral proteases .
How should researchers address discrepancies in reported biological activity data for benzodioxole analogs?
Advanced:
Contradictions may arise from assay variability (e.g., serum protein interference) or impurity profiles. Orthogonal validation using isogenic cell lines (e.g., CRISPR-edited CYP knockouts) or isotopic labeling (e.g., ¹³C-tracers) clarifies metabolic contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
